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Get Quote

Pharmacokinetic & Binding Profile

Property Finding for Vorolanib Experimental Context

Half-life Shorter than other similar TKIs
(e.g., sunitinib) [1] [2]

Preclinical models and early-phase human
clinical trials [1].

Tissue
Accumulation

Limited compared to other similar
TKIs [1] [2]

Preclinical models and early-phase human
clinical trials [1].

IC50 for VEGFR2
(KDR)

1.12 nM [1] In vitro kinase binding assays
(KINOMEscan) [1].

IC50 for PDGFRβ 0.13 nM [1] In vitro kinase binding assays
(KINOMEscan) [1].

IC50 for FLT3 0.63 nM [1] In vitro kinase binding assays
(KINOMEscan) [1].

IC50 for C-Kit 0.14 nM [1] In vitro kinase binding assays
(KINOMEscan) [1].

Selectivity More stringent kinase selectivity
than sunitinib [1]

Screening against a panel of 38 human
recombinant kinases [1].
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Key Experimental Evidence & Protocols

The profile of vorolanib was established through a series of standardized preclinical and clinical

experiments.

In Vitro Kinase Binding Assays: The half-maximal inhibitory concentration (IC50) values for

vorolanib were determined using KINOMEscan in vitro competition binding assays [1]. This platform
uses a proprietary active-site-directed competition binding method to measure a compound's affinity

for a wide range of human recombinant kinases, providing the data on its potency and selectivity [1].
In Vitro Functional Assays: The anti-angiogenic mechanism was confirmed by testing vorolanib's

ability to inhibit VEGF-induced proliferation and tube formation of Human Umbilical Vein
Endothelial Cells (HUVECs) [1].

Proliferation Protocol: HUVECs were cultured and stimulated with VEGF165. Vorolanib was
added at varying concentrations, and cell proliferation was measured to calculate the IC50 [1].

Tube Formation Protocol: HUVECs were placed on a matrix-like material. The inhibitory effect
of vorolanib on the cells' ability to form capillary-like tubular structures was observed and

quantified, demonstrating its functional blockade of angiogenesis [1].
In Vivo Efficacy and Toxicity Studies: Preclinical studies used mouse xenograft models
implanted with various human tumor cell lines (e.g., MV-4-11, A549) [1].

Tumor Growth Inhibition Protocol: Mice were dosed with vorolanib orally, and tumor volume

was monitored over time. The studies showed dose-dependent inhibition of tumor growth [1].
Toxicity Assessment Protocol: The body weights of the mice were monitored as a general

indicator of health. Notably, vorolanib-treated groups did not show significant negative impacts
on body weight, unlike groups treated with sunitinib at comparable doses, suggesting a better

tolerability profile [1].
Clinical Dose-Finding Studies: Phase I clinical trials in patients with advanced solid tumors

utilized a standard "3 + 3" dose escalation design [2] [3].
Protocol: Small cohorts of patients received increasing doses of vorolanib (as a single agent

or in combination). Patients were closely monitored for Dose-Limiting Toxicities (DLTs) to
determine the Maximum Tolerated Dose (MTD) and the Recommended Phase 2 Dose
(RP2D), which was established at 300 mg daily in combination with everolimus [3].

Signaling Pathway & Drug Profile Logic

The diagram below illustrates the logical relationship between vorolanib's chemical design, its mechanism

of action, and its resulting pharmacokinetic and safety profile.
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Favorable Preclinical
Toxicity Data

Clinical Dosing
(300mg RP2D)
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Relationship between vorolanib's properties and its safety profile.

Significance in Drug Development

The shorter half-life and limited tissue accumulation are intentionally designed features of vorolanib,

directly linked to its potentially improved safety and tolerability compared to earlier, multi-targeted TKIs

like sunitinib [1]. This profile may lead to:

Reduced systemic toxicity, as suggested by the absence of significant body weight loss in
preclinical models that was seen with sunitinib [1].

A wider therapeutic window, potentially allowing for more effective dosing in combination therapies,
such as with everolimus in renal cell carcinoma [3] or in sustained-release intravitreal formulations for

eye diseases [4] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8861424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8861424/
https://synapse.patsnap.com/article/what-clinical-trials-have-been-conducted-for-vorolanib
https://link.springer.com/article/10.1007/s10637-021-01093-7
https://link.springer.com/article/10.1007/s10637-021-01093-7
https://investors.eyepointpharma.com/news-releases/news-release-details/eyepoint-announces-pivotal-phase-3-program-initiation-duravyutm
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0304782
https://www.smolecule.com/products/b546867#vorolanib-half-life-tissue-accumulation-profile
https://www.smolecule.com/products/b546867#vorolanib-half-life-tissue-accumulation-profile
https://www.smolecule.com/products/b546867#vorolanib-half-life-tissue-accumulation-profile
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s546867?utm_src=pdf-bulk
https://www.smolecule.com/products/s546867?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/s546867?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

